Methyl 6-methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
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Overview
Description
Methyl 6-methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under oxidative conditions to form the quinoline ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Methyl 6-methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, while the trifluoromethyl group enhances its binding affinity to proteins. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative with different biological activities.
Uniqueness
Methyl 6-methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and binding affinity. This makes it a valuable compound for drug development and other scientific applications.
Properties
IUPAC Name |
methyl 6-methoxy-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O5/c1-29-12-7-8-15-13(9-12)18(10-17(25-15)20(28)30-2)31-11-19(27)26-16-6-4-3-5-14(16)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSNXSJSSBIMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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